molecular formula C10H18N4 B7815858 N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine

N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine

Cat. No.: B7815858
M. Wt: 194.28 g/mol
InChI Key: MDHORAYJCVKPNI-UHFFFAOYSA-N
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Description

N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine is an organic compound with the chemical formula C10H17N3. It is a derivative of pyridine, featuring a dimethylamino group attached to a propyl chain, which is further connected to a pyridine ring substituted with two amino groups at the 2 and 5 positions. This compound is known for its applications in organic synthesis and as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine can be synthesized through a multi-step process:

    Starting Material: The synthesis begins with 2,5-dimethylpyridine.

    Amination: The 2,5-dimethylpyridine undergoes amination with ammonia to form 2,5-diaminopyridine.

    Alkylation: The 2,5-diaminopyridine is then alkylated with 3-chloropropyl(dimethyl)amine under basic conditions to yield this compound[][1].

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar steps but optimized for higher yields and purity. The process may include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Purification: Techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces N-oxides.

    Reduction: Yields various amine derivatives.

    Substitution: Results in substituted pyridine derivatives.

Scientific Research Applications

N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine involves its interaction with molecular targets through its amino and dimethylamino groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to act as a ligand allows it to modulate the activity of enzymes and receptors, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    2-Dimethylamino-5-aminopyridine: Similar structure but lacks the propyl chain.

    N,N-Dimethyl-2,5-pyridinediamine: Similar but with different substitution patterns on the pyridine ring.

Uniqueness

N2-(3-(dimethylamino)propyl)pyridine-2,5-diamine is unique due to the presence of the propyl chain with a dimethylamino group, which enhances its solubility and reactivity compared to its analogs. This structural feature allows for more versatile applications in synthesis and coordination chemistry .

Properties

IUPAC Name

2-N-[3-(dimethylamino)propyl]pyridine-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-14(2)7-3-6-12-10-5-4-9(11)8-13-10/h4-5,8H,3,6-7,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHORAYJCVKPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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